
N-(2-methylquinolin-5-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methylquinolin-5-yl)-3-nitrobenzamide” is a chemical compound that likely contains a quinoline structure, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .
Synthesis Analysis
The synthesis of quinoline derivatives often involves various organic reactions . For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through the reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium.Molecular Structure Analysis
The molecular structure of quinoline derivatives can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography.Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions. They can be used as fluorescent derivatization reagents for the determination of primary alkylamines using HPLC.Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure.科学的研究の応用
Pharmacological Research and Drug Discovery
Research on isoquinoline alkaloids and their N-oxides, which are structurally related to N-(2-methylquinolin-5-yl)-3-nitrobenzamide, has shown significant antimicrobial, antibacterial, antitumor, and other activities. These compounds serve as important leads for drug discovery due to their broad spectrum of biological activities. The exploration of structure-activity relationships (SAR) has identified new potential applications for these compounds, emphasizing their role as critical sources for therapeutic agent development (Dembitsky et al., 2015).
Antioxidant Activity Analysis
The determination of antioxidant activity is crucial in evaluating the therapeutic potential of compounds. Various methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, have been utilized to assess the antioxidant capacity of complex samples. These assays, based on chemical reactions and monitored through spectrophotometry, have been successfully applied in the analysis of antioxidant or the determination of antioxidant capacity, which can be relevant to studying compounds like N-(2-methylquinolin-5-yl)-3-nitrobenzamide (Munteanu & Apetrei, 2021).
Neuroprotective and Anticancer Potential
Tetrahydroisoquinolines, with a structure related to isoquinoline, which is part of N-(2-methylquinolin-5-yl)-3-nitrobenzamide, have been studied for their therapeutic activities, showing success in drug discovery for cancer and CNS disorders. Their potential as candidates for infectious diseases and various therapeutic activities with unique mechanisms of action highlights the importance of structural exploration in developing novel drugs (Singh & Shah, 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2-methylquinolin-5-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11-8-9-14-15(18-11)6-3-7-16(14)19-17(21)12-4-2-5-13(10-12)20(22)23/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFURDAXHQHYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


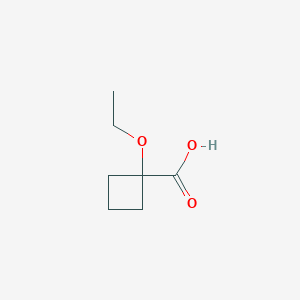
![4-(tert-butyl)-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2931106.png)
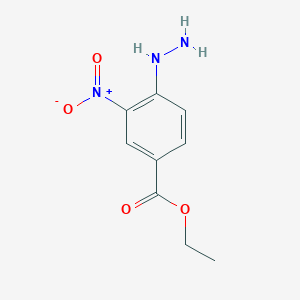
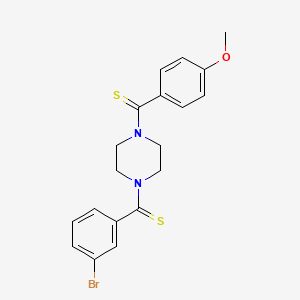
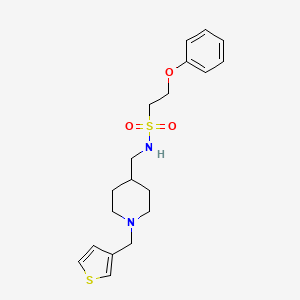
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2931111.png)
![2-(methylsulfanyl)-N-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2931112.png)

![[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate](/img/no-structure.png)
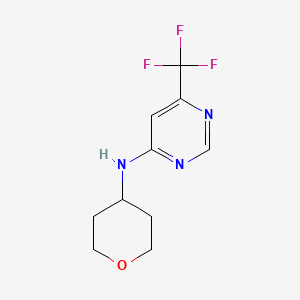
![N-(4-methoxyphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B2931116.png)
![6-[2-[3-Ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B2931117.png)
